Allyl-diphenyl-amine
Description
Contextualization within Modern Synthetic Methodologies
Allyl-diphenyl-amine and related allylic amines are integral components in the toolbox of contemporary synthetic chemists. Modern synthetic methods increasingly focus on efficiency, atom economy, and the development of environmentally benign processes. The synthesis and application of allylic amines have evolved significantly, with a move towards catalytic and multicomponent reactions that offer modular and practical routes to complex molecular architectures. These strategies often replace traditional methods that may involve hazardous reagents and suffer from side reactions.
The development of transition-metal catalyzed reactions, in particular, has revolutionized the synthesis of allylic amines. Catalysts based on palladium, rhodium, iridium, and nickel are now commonly employed to facilitate the formation of the crucial carbon-nitrogen bond in these structures. Furthermore, metal-free reaction conditions are gaining prominence, highlighting a shift towards more sustainable synthetic practices.
Significance of Allylic Amine Scaffolds in Organic Synthesis
Allylic amines are not merely synthetic curiosities; they are crucial building blocks for a vast array of more complex molecules. Their importance stems from the versatile reactivity of the allyl group, which can undergo a wide range of transformations including oxidation, reduction, and functionalization of the double bond. This allows for the downstream elaboration of the allylic amine scaffold into more intricate structures.
These scaffolds are recurrent motifs in numerous bioactive compounds and natural products. For instance, chiral allylic amines are considered outstanding building blocks for the synthesis of biologically active molecules. researchgate.net They are also key intermediates in the synthesis of alkaloids, which are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The development of efficient and stereoselective methods for the synthesis of allylic amines is therefore a highly active area of research.
Scope of Current Academic Research on this compound
Current academic research on this compound and its derivatives is multifaceted, exploring its synthesis, reactivity, and potential applications. One area of investigation involves the development of novel catalytic systems for its synthesis, including the use of earth-abundant metals as sustainable alternatives to precious metal catalysts.
Researchers are also exploring the unique reactivity of this compound in various transformations. For example, its use in one-pot N-allylation and bromination reactions has been reported, showcasing its potential for atom-economic syntheses. Furthermore, the photophysical and electrochemical properties of highly conjugated materials based on diphenylamine (B1679370), including allyl-substituted derivatives, are being investigated for their potential in optoelectronic applications. The compound also serves as a substrate in studies of reaction mechanisms, such as catalytic isomerization and rearrangement reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65178-51-0 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-phenyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C15H15N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
InChI Key |
NYLGUNUDTDWXQE-UHFFFAOYSA-N |
SMILES |
C=CCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Allyl Diphenyl Amine and Its Derivatives
Direct Amination Approaches
Direct amination of allylic alcohols presents a highly atom-economical route to allylic amines, avoiding the pre-functionalization of the alcohol. These methods often employ transition metal catalysts or, more recently, metal-free conditions to facilitate the carbon-nitrogen bond formation.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in allylic amination is well-established. The direct use of allylic alcohols as electrophiles in these reactions is particularly attractive as it generates water as the only byproduct.
A significant development in palladium-catalyzed allylic amination is the use of ammonium (B1175870) acetate (B1210297) as a nitrogen source for the synthesis of primary allylic amines. This method provides high monoallylation selectivity. Mechanistic studies indicate that ammonium acetate serves a dual role: it acts as a Brønsted acid to activate the hydroxyl group of the allylic alcohol and also functions as an ammonia (B1221849) surrogate, which helps to prevent overreaction.
The reaction is typically carried out using a palladium catalyst such as Pd(OAc)₂ with a phosphine (B1218219) ligand like DPEphos. The choice of solvent and reaction temperature is crucial for optimal results. For instance, a methanol/water solvent system at 60 °C has been shown to be effective. This approach has demonstrated broad substrate scope and functional group tolerance, making it a versatile tool for organic synthesis.
| Catalyst System | Nitrogen Source | Key Features | Reference |
| Pd(OAc)₂ / DPEphos | Ammonium Acetate | High monoallylation selectivity; Brønsted acid activation | |
| Pd/DPEphos | Ammonium Acetate | Convenient access to primary allylic amines |
This table summarizes the palladium-catalyzed amination of allylic alcohols using ammonium acetate.
Another sophisticated approach involves the use of S,S-diphenylsulfilimine as an ammonia equivalent in iridium-catalyzed allylic amination. semanticscholar.org This method is particularly noteworthy for its high regio- and enantioselectivity, providing a robust and scalable route to chiral primary allylic amines. semanticscholar.org The development of such ammonia equivalents is crucial as the direct use of ammonia can be challenging due to its high volatility and the potential for catalyst deactivation and dialkylation. semanticscholar.org While landmark reports exist on the direct use of ammonia, they often require a large excess of the nucleophile and specialized catalysts to achieve modest yields. semanticscholar.org The use of S,S-diphenylsulfilimine circumvents some of these limitations.
Dehydrative allylation represents a direct and atom-economical method for forming C-N bonds from allylic alcohols and amines, with water as the sole byproduct. This strategy can be facilitated by various catalytic systems.
For instance, a combination of photoredox and palladium catalysis can mediate the dehydrative coupling of alkylamines with allylic alcohols to produce homoallylic amines. This dual catalytic system allows for the reaction to proceed under mild conditions. Another approach utilizes a MoO₃/TiO₂ solid catalyst for the dehydrative allylation of amines with allyl alcohol, offering the advantage of catalyst reusability. Transition-metal-free methods have also been developed, such as using a combination of Mg²⁺ and PF₆⁻ as a catalyst system for the dehydrative cross-coupling of allylic alcohols with amines.
| Catalytic System | Reactants | Key Features | Reference |
| Photoredox/Palladium | Alkylamines, Allylic Alcohols | Mild reaction conditions, forms homoallylic amines | |
| MoO₃/TiO₂ | Amines, Allyl Alcohol | Reusable solid catalyst | |
| Mg²⁺/PF₆⁻ | Allylic Alcohols, Amines/Amides | Transition-metal-free, environmentally benign |
This table presents various catalytic systems for the dehydrative allylation of allylic alcohols.
The development of transition-metal-free synthetic methods is a growing area of interest due to the reduced cost and environmental impact. In the context of allylic amination, several innovative strategies have emerged.
One such method involves the allylic C-H amination of alkenes using primary carbamates as the nitrogen source, catalyzed by a sterically hindered N-heterocyclic carbene (NHC)-selenium complex. This protocol is convenient and utilizes an inexpensive oxidant, PhI(OAc)₂. Another approach is the direct allylic C-H nitrogenation of alkenes via thianthrenation, which allows for the formation of various allylic amines under mild, metal-free conditions. This method demonstrates excellent functional group tolerance. Furthermore, a metal-free protocol for the intermolecular allylic C-H amination of alkenes with simple sulfonamides and sulfamates has been developed using phosphine selenides or selenoureas as catalysts, offering unique regioselectivity. There are also reports on the chemo- and regioselective coupling of azaallyl derivatives with vinyl bromides to furnish allylic amines in high yields without the need for a transition metal.
| Method | Key Reagents | Features | Reference |
| NHC-Selenium Catalysis | Primary Carbamates, PhI(OAc)₂ | Metal-free, uses inexpensive oxidant | |
| Thianthrenation | Alkenes | Mild conditions, excellent functional group tolerance | |
| Phosphine Selenide/Selenourea Catalysis | Sulfonamides/Sulfamates | Unique regioselectivity, no allylic transposition | |
| Azaallyl Coupling | Azaallyl derivatives, Vinyl bromides | High yields, no transition metal |
This table highlights several transition-metal-free methods for allylic amination.
Utilizing Ammonium Acetate
Dehydrative Allylation of Allylic Alcohols
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are characterized by their high atom economy, step efficiency, and the ability to rapidly generate molecular complexity.
A notable example is the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides to synthesize structurally diverse allylic amines. This method is practical, environmentally friendly, and demonstrates broad functional-group tolerance. Another innovative MCR strategy for synthesizing allyl amines involves a metal-free, four-component process combining an acrylic acid derivative, a boronic acid, formaldehyde, and a primary amine. This reaction proceeds through a sequential Petasis reaction and a decarboxylative coupling step, affording the desired allyl amines in good yields. Furthermore, a one-pot, two-step synthesis of allylamines can be achieved from alkynes, paraformaldehyde, and piperidine (B6355638) using a bimetallic bifunctional catalyst composed of ruthenium nanoparticles on copper N-heterocyclic carbene-modified silica (B1680970).
| Reaction Type | Reactants | Catalyst | Key Features | Reference |
| Nickel-Catalyzed Coupling | Alkenes, Aldehydes, Amides | Nickel(II) salt | Practical, modular, environmentally friendly | |
| Petasis/Decarboxylative Coupling | Acrylic acid, Boronic acid, Formaldehyde, Primary amine | Metal-free | Four-component, good yields | |
| A³ Coupling/Hydrogenation | Alkynes, Paraformaldehyde, Piperidine | Ru@SiO₂-[Cu-NHC] | One-pot, two-step synthesis |
This table outlines various multicomponent reaction strategies for the synthesis of allylic amines.
Decarboxylative Coupling and Petasis Reaction Combinations
The integration of the Petasis multicomponent reaction with a decarboxylative coupling step provides an innovative and efficient pathway for the synthesis of allylic amines. This strategy leverages the strengths of both reactions to construct complex amines from simple precursors.
A notable approach involves a one-pot, catalyst-free domino reaction sequence. In this process, a primary amine, formaldehyde, and a boronic acid first undergo a Petasis reaction to generate a more reactive secondary amine in situ. This intermediate then reacts with an α,β-unsaturated carboxylic acid, such as a cinnamic acid derivative, in a decarboxylative coupling reaction to yield the final N-allylic amine product. This method is environmentally friendly as it can be conducted in water and produces only carbon dioxide and water as byproducts.
Another advanced variant employs a dual catalytic system, combining photoredox and palladium catalysis for the decarboxylative allylation of α-amino and phenylacetic allyl esters at room temperature. In this mechanism, photochemical oxidation of a carboxylate triggers radical decarboxylation. The resulting radical intermediate is then allylated via a palladium catalytic cycle. This dual catalysis approach expands the scope of decarboxylative allylation to include substrates that are resistant to traditional anionic decarboxylation methods.
| Arylacrylic Acid | Amine | Boronic Acid | Product | Yield (%) | Reference |
| Cinnamic acid | Benzylamine (B48309) | Phenylboronic acid | N-benzyl-N-(3-phenylallyl)amine | 92 | |
| Cinnamic acid | Benzylamine | 4-Methoxyphenylboronic acid | N-benzyl-N-(3-(4-methoxyphenyl)allyl)amine | 85 | |
| Cinnamic acid | Benzylamine | 4-Methylthiophenylboronic acid | N-benzyl-N-(3-(4-methylthiophenyl)allyl)amine | 71 | |
| Cinnamic acid | Benzylamine | Biphenyl-4-boronic acid | N-benzyl-N-(3-biphenyl-4-ylallyl)amine | 64 | |
| Cinnamic acid | Benzylamine | Naphthalen-2-ylboronic acid | N-benzyl-N-(3-(naphthalen-2-yl)allyl)amine | 60 |
Palladium-Catalyzed Four-Component Assemblies
Palladium catalysis is a powerful tool for constructing complex molecules through multicomponent reactions. A novel palladium-catalyzed four-component assembly provides a regioselective and stereoselective route to highly substituted, privileged allylic amine structures.
This methodology is built upon an allenylboronate platform. The reaction assembles an allenylboronate, an amine (such as benzylamine, a proxy for diphenylamine), an aryl iodide, and a fourth component introduced via subsequent cross-coupling of the boronate ester. The initial step involves the treatment of an allenylboronate pinacol (B44631) ester with an amine and an aryl iodide in the presence of a palladium catalyst. This generates a vinylboronate intermediate with high regio- and stereoselectivity. The proposed mechanism involves the coordination of the allene (B1206475) to an arylpalladium(II) complex, followed by arylpalladation and subsequent attack by the amine, which regenerates the palladium(0) catalyst. The boryl group on the allene is crucial for the high efficiency and selectivity of the reaction. The resulting vinylboronate can then be subjected to a Suzuki-Miyaura cross-coupling reaction, completing the four-component assembly and yielding a multisubstituted allylic amine. This strategy has been successfully applied to the short synthesis of the PDE-4 inhibitor, rolipram.
| Amine | Aryl Iodide | Alkenylboronate Transformation | Final Product | Reference |
| Benzylamine | 4-Iodotoluene | Suzuki coupling with 4-iodotoluene | N-benzyl-2,3-di-p-tolylallylamine | |
| Benzylamine | 4-Iodotoluene | Suzuki coupling with 4-iodoanisole | N-benzyl-3-(4-methoxyphenyl)-2-p-tolylallylamine | |
| Benzylamine | 4-Iodotoluene | Oxidation to alcohol | (E)-2-(benzylamino)-2-p-tolylvinyl)methanol |
Rearrangement-Based Syntheses
Sigmatropic rearrangements are powerful reactions in organic synthesis that allow for the concerted reorganization of sigma and pi bonds, often creating stereocenters with high control. The aza-Cope and aza-Claisen rearrangements are particularly valuable for the synthesis of allylic and homoallylic amines.
Aza-Cope Rearrangements in Homoallylic Amine Formation
The aza-Cope rearrangement, a nitrogen-based analogue of the Cope rearrangement, is a key method for forming homoallylic amines. The cationic 2-aza-Cope rearrangement is particularly common and can proceed at significantly lower temperatures than its all-carbon counterpart.
One advanced strategy involves the rearrangement of in situ-formed N-α,α'-diphenyl-(α''-allyl)methyliminium cations. This reaction can be catalyzed by a BINOL-derived chiral phosphoric acid, allowing for the asymmetric synthesis of homoallylic amines. The process starts with an amine that acts as the allyl donor, which condenses with an aldehyde to form the key iminium intermediate that subsequently rearranges. Another approach utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to promote a metal-free 2-aza-Cope rearrangement of aldimines at room temperature. These aldimines are generated from the condensation of aldehydes with 1,1-diphenylhomoallylamine. The resulting benzophenone (B1666685) ketimines can be readily hydrolyzed to furnish the desired N-unprotected homoallylic amines. Furthermore, iridium-catalyzed asymmetric cascade reactions involving an umpolung allylation followed by a 2-aza-Cope rearrangement have been developed to access α-trifluoromethyl-containing homoallylic amines with high yields and excellent enantioselectivity.
| Catalyst/Promoter | Substrates | Key Feature | Reference |
| Chiral Phosphoric Acid | Aldehydes, Allyl-donor amine | Asymmetric synthesis | |
| HFIP (Hexafluoroisopropanol) | Aldehydes, 1,1-Diphenylhomoallylamine | Metal-free, room temperature | |
| Iron(III) chloride (FeCl₃) | Aldehydes, Allyl amine | Lewis-acid assisted | |
| Iridium (Ir) Complex | Trifluoroethylisatin ketimines | Asymmetric cascade reaction |
Claisen-Type Rearrangements of Imidates
The aza-Claisen rearrangement, most notably the Overman rearrangement, is a -sigmatropic rearrangement of allylic imidates to form allylic amides, which are versatile precursors to allylic amines. This transformation allows for the 1,3-transposition of alcohol and amine functionalities.
The reaction typically begins with an allylic alcohol, which is converted to an allylic trichloroacetimidate. Upon heating or catalysis with mercury(II) or palladium(II) salts, this imidate rearranges to the corresponding allylic trichloroacetamide. For the synthesis of N-aryl allylic amines, N-aryl-substituted imidates are used. For instance, a catalytic asymmetric synthesis of unprotected secondary allylic amines has been developed using the aza-Claisen rearrangement of N-aryl- and N-alkyl-substituted trifluoroacetimidates. This reaction is catalyzed by highly active palladacycle catalysts derived from planar chiral ferrocenes, achieving excellent enantioselectivity (94–99% ee) with low catalyst loadings. The rearranged trifluoroacetamides are subsequently deprotected to yield the free secondary allylic amines. This method provides direct access to enantioenriched secondary allylic amines, including those with challenging quaternary stereocenters.
| Catalyst | Imidate Type | Key Outcome | Reference |
| Pd(II) / Hg(II) salts | Allylic trichloroacetimidates | Diastereoselective rearrangement | |
| Ferrocenyl-oxazoline palladacycle (FOP-TFA) | Prochiral N-arylbenzimidates | Asymmetric synthesis of N-arylbenzamides | |
| Chiral Palladacycle | N-aryl trifluoroacetimidates | Excellent enantioselectivity (94-99% ee) |
Nucleophilic Substitution and Addition Strategies
Direct formation of the C-N bond through nucleophilic attack of an amine on an electrophilic allyl source remains a fundamental and widely used strategy.
Reaction of Electrophilic Allyl Halides with Amine Nucleophiles
The reaction of an amine nucleophile, such as diphenylamine (B1679370), with an electrophilic allyl halide is a classic example of an SN2 reaction. Allylic halides are particularly reactive substrates for SN2 reactions because the transition state is stabilized by conjugation with the adjacent π-system.
A recent study detailed an atom-economic, one-pot N-allylation and bromination of diphenylamine. In this serendipitous discovery, reacting diphenylamine with allyl bromide in dimethyl sulfoxide (B87167) (DMSO) with potassium hydroxide (B78521) (KOH) as the base led not only to the expected N-allylation product but also to concurrent bromination of the phenyl rings. The proposed mechanism suggests that initial N-allylation is followed by electrophilic bromination, with a bromodimethyl sulfonium (B1226848) bromide (BDMS) species, generated in situ from DMSO and allyl bromide, acting as the brominating agent. Varying the reaction conditions, such as temperature and time, allows for control over the product distribution, yielding mixtures of N-allyl-4-bromodiphenylamine and N-allyl-bis(4-bromophenyl)amine. This method provides a direct route to functionalized N-allyl-diphenylamine derivatives from simple starting materials.
| Substrate | Conditions | Products | Yield (%) | Reference |
| Diphenylamine, Allyl bromide | DMSO, KOH, 70 °C, 6 h | N-allyl-bis(4-bromophenyl)amine | 50 | |
| N-allyl-4-bromodiphenylamine | 15 | |||
| Diphenylamine, Allyl bromide | DMSO, KOH, 70 °C, 12 h | N-allyl-bis(4-bromophenyl)amine | 55 | |
| N-allyl-4-bromodiphenylamine | 15 |
Reinvestigation of Michael-Induced Ring Closure
The Michael-Induced Ring Closure (MIRC) reaction presents a significant pathway for the synthesis of complex cyclic structures. A study involving the MIRC of diphenylmethylidenamine with 2-bromoalkylidenemalonates has been shown to produce 3,3-dialkyl-2-(diphenylmethylidenamino)cyclopropane-1,1-dicarboxylates. This reaction highlights the utility of Michael additions in conjunction with intramolecular cyclization to form highly substituted cyclopropane (B1198618) rings.
Further investigations into the MIRC of amines with 2-bromoalkylidenemalonates have clarified the structure of the resulting products. It was previously thought that these reactions yielded 2-aminoalkylidenemalonates. However, reinvestigation has revealed that primary amines lead to the formation of (2-iminoethyl)malonates. This outcome is a result of the ring opening of the transient 2-aminocyclopropane-1,1-dicarboxylates. This tandem halogenation/Michael-initiated ring-closing sequence provides a diastereoselective route to functionalized cyclopropanes under mild conditions.
The versatility of this methodology is demonstrated by the one-pot synthesis of highly substituted cyclopropanes from α,β-unsaturated nitriles and activated methylene (B1212753) compounds. This process, involving halogenation, Michael addition, and subsequent intramolecular ring closure, proceeds with high diastereoselectivity.
Regioselective SN2' Processes
Regioselective SN2' processes offer a powerful tool for the synthesis of allylic amines, including derivatives of allyl-diphenyl-amine. Copper(I)-mediated anti-SN2' allylic substitution reactions have proven to be a reliable method for creating new chiral centers with high enantioselectivity. This approach has been successfully applied to the synthesis of various functionalized compounds, including tertiary alcohols and amines.
The palladium-catalyzed allylic amination of vinyl cyclic carbonates with unactivated aromatic amines provides a direct route to α,α-disubstituted allylic N-arylamines. This method is characterized by its high asymmetric induction and operational simplicity. Similarly, rhodium-catalyzed amination of tertiary allylic trichloroacetimidates with aniline (B41778) nucleophiles yields chiral α,α-disubstituted allylic N-arylamines with excellent regioselectivity and enantioselectivity.
Hydroamination of Dienes
The hydroamination of dienes is an atom-economical method for the synthesis of allylic amines. Palladium-catalyzed hydroamination of 1,3-dienes, for instance, allows for the selective 1,4-hydroamination to produce allylic amines with high regioselectivity. This process is advantageous as it does not require any additives.
Nickel-catalyzed intermolecular enantioselective hydroamination of branched 1,3-dienes with secondary amines, such as diphenylamine, offers a direct pathway to valuable chiral allylic amines. This method is highly regio-, chemo-, and enantioselective. Rhodium-catalyzed hydroamination of 1,3-dienes has also been developed, employing a chiral JoSPOphos ligand to achieve high regio- and enantioselectivity in the formation of chiral allylic amines.
Significant progress has been made in the palladium-catalyzed intermolecular hydroamination of vinyl arenes with anilines, which selectively yields Markovnikov products. Mechanistic studies indicate that the reaction proceeds through the insertion of the alkene into a Pd-H bond, forming a η3-benzyl species, which is then attacked by the amine.
Nucleophilic Imine Additions with Organometallic Reagents
Nucleophilic additions of organometallic reagents to imines represent a versatile and robust strategy for the synthesis of structurally diverse allylic amines. Early research in this area focused on the addition of vinyl zinc reagents to N,N-diphenylphosphinoylimines. A more developed protocol involves a hydrozirconation-transmetalation-imine addition sequence, which has proven effective for large-scale syntheses.
The addition of organometallic reagents to imines is a reliable method for creating α-branched amines. While N-alkyl imines react with highly reactive nucleophiles like organolithium and Grignard reagents, N-acyl and N-carbamoyl imines can be prepared from nonenolizable aldehydes and subsequently reacted with nucleophiles. The stereochemistry of the addition of allylic organometallic reagents to imines can be controlled by a chiral auxiliary attached to the nitrogen atom, often involving a chelation-controlled model.
Recent advancements have focused on the use of 2-azaallyl anions in radical coupling processes. These anions can react with aryl halides and tertiary alkyl iodides via single electron transfer (SET) to form radical intermediates that subsequently couple to yield amine derivatives.
Functionalization-Driven Synthesis of this compound Derivatives
N-Allylation and Aryl Bromination via DMSO-Allyl Bromide System
A novel and efficient one-pot method for the simultaneous N-allylation and aryl bromination of secondary aryl amines, including diphenylamine, has been developed using a DMSO-allyl bromide system under basic conditions. In a typical reaction, diphenylamine treated with allyl bromide in DMSO with KOH resulted in the unexpected formation of an N-allylation-bromination product and a dibrominated compound. The N-allylated product without bromination was not observed.
This reagent system, a mixture of DMSO and allyl bromide, acts as a dual source for both allylation and bromination. The scope of this reaction extends to various 2°-aryl amines, aryl aminoamides, indoles, and 7-aza indoles. The synthetic utility of the resulting products has been demonstrated through further transformations, such as Suzuki coupling reactions.
| Substrate | Reagents | Product(s) | Yield(s) | Reference |
| Diphenylamine | Allyl bromide, KOH, DMSO | N-allyl-4-bromodiphenylamine | 50% | |
| Diphenylamine | Allyl bromide, KOH, DMSO | N-allyl-4,4'-dibromodiphenylamine | 10% |
Table 1: N-Allylation and Aryl Bromination of Diphenylamine
Synthesis of Functionalized Phosphonated Allylamines
The synthesis of functionalized phosphonated allylamines can be achieved through various synthetic routes, often involving the functionalization of a pre-existing amine scaffold. While direct synthesis of phosphonated this compound is not explicitly detailed in the provided context, the principles for creating functionalized allylamines can be inferred.
Organically functionalized polyoxometalates (POMs) are often synthesized using phosphonate (B1237965) anchoring groups. This indicates the chemical compatibility of phosphonate moieties with amine-containing structures. The synthesis of N-protected β-aminocyclopropanedicarboxylates, which are derivatives of amino acids, demonstrates the manipulation of amine-containing rings and their subsequent functionalization.
The synthesis of α-branched amines through the addition of organometallic reagents to N-phosphinoylimines is a well-established method. This suggests a viable route to phosphonated amines could involve the reaction of an appropriate organometallic reagent with a phosphinoyl-protected imine derived from diphenylamine.
Buchwald-Hartwig Coupling in Diphenylamine Derivative Synthesis
The Buchwald-Hartwig amination stands as a cornerstone in modern organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide has become a preferred method for synthesizing arylamines, including complex diphenylamine derivatives. Its prominence stems from its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods like the Ullmann condensation. ias.ac.in
The successful synthesis of diphenylamine derivatives via this methodology hinges on the careful selection of several key components, as the optimal catalytic system often depends on the specific electronic and steric properties of the coupling partners. ias.ac.in The core components of the reaction include a palladium precatalyst, a phosphine ligand, a base, and a solvent.
The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by coordination of the amine to the resulting palladium(II) complex, deprotonation by the base to form a palladium amide, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. For diarylamines, the reductive elimination step can be particularly challenging but can be promoted by using electron-deficient phosphine ligands.
Research has demonstrated the versatility of the Buchwald-Hartwig reaction for creating a wide array of functionalized diphenylamines. For instance, various substituted diphenylamine derivatives have been synthesized for evaluation as potential EPAC2 inhibitors using a one-step Buchwald-Hartwig protocol. Similarly, the reaction is employed to produce precursors for materials used in organic electronics and hole transport materials for solar cells. ias.ac.in
A comprehensive study on the palladium-catalyzed amination of bromobenzene (B47551) with several secondary amines, including diphenylamine (DPA), systematically optimized the reaction conditions. This screening of catalysts, ligands, solvents, and bases revealed that the combination of a palladium source, the XPhos ligand, and sodium tert-butoxide (t-BuONa) in toluene (B28343) provided the highest conversion rates for diphenylamine.
The following tables summarize research findings on the synthesis of diphenylamine derivatives using the Buchwald-Hartwig coupling, showcasing the different combinations of catalysts, ligands, and conditions employed to achieve high yields.
Table 1: Optimization of Ligands and Bases for the Synthesis of Triphenylamine
This table presents data from a study optimizing the reaction between bromobenzene and diphenylamine. The goal was to identify the most effective ligand and base combination for this specific transformation. The reactions were typically run in toluene at 110 °C.
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Conversion (%) | Reference |
|---|---|---|---|---|---|
| [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa (1.4) | Toluene | >95 | |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa (1.4) | Toluene | 90 | |
| [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuONa (1.4) | Toluene | 70 | |
| [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuOLi (1.4) | Toluene | <5 | |
| [Pd(allyl)Cl]₂ (1) | XPhos (4) | K₃PO₄ (1.4) | Toluene | <5 | |
| [Pd(allyl)Cl]₂ (1) | XPhos (4) | Cs₂CO₃ (1.4) | Toluene | 10 |
Table 2: Selected Examples of Buchwald-Hartwig Synthesis of Diphenylamine Derivatives
This table provides specific examples from the literature, detailing the synthesis of various diphenylamine derivatives. It highlights the scope of the reaction with different aryl halides and the specific conditions that afforded good to excellent yields.
| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Diphenylamine | Pd₂(dba)₃ | Indenyl-phosphine Ligand | t-BuONa | Toluene | 100 | 85 | |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | Indenyl-phosphine Ligand | t-BuONa | Toluene | 100 | 78 | |
| 1-Chloro-4-(trifluoromethyl)benzene | Diphenylamine | Pd₂(dba)₃ | Indenyl-phosphine Ligand | t-BuONa | Toluene | 100 | 71 | |
| 2-Chloronaphthalene | Diphenylamine | Pd₂(dba)₃ | Indenyl-phosphine Ligand | t-BuONa | Toluene | 100 | 65 | |
| 4-Bromoanisole | Aniline | Pd/C | XPhos | KOtBu | CPME/H₂O | 110 | 99 (conversion) | |
| Substituted Bromobenzene | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 80 | Not specified |
Iii. Mechanistic Elucidation of Allyl Diphenyl Amine Transformations
Reaction Pathway Investigations
Reaction pathway investigations for allylic amines, including allyl-diphenyl-amine, focus on understanding the sequence of bond-breaking and bond-forming events that occur during a chemical change. These studies are fundamental to controlling reaction outcomes and designing more efficient catalysts.
The direct functionalization of allylic C(sp³)–H bonds is an atom-economical strategy for molecular synthesis. The mechanism often involves the cleavage of a C-H bond at the position adjacent to the double bond, typically facilitated by a transition metal catalyst.
Several mechanistic pathways have been proposed for allylic C-H activation. One common pathway involves the formation of a π-allylmetal intermediate. For instance, palladium(II)-catalyzed allylic C-H aminations are understood to proceed via π-allyl-Pd intermediates. In these reactions, an electrophilic Pd(II) catalyst mediates a heterolytic C-H cleavage, which forms a cationic π-allyl-Pd complex that can then be functionalized. Similarly, rhodium-catalyzed reactions are also believed to involve the formation of π-allyl rhodium species. In some cases, the C-H activation step is proposed to be an electrophilic substitution where a ligand, such as acetate (B1210297), assists in abstracting the proton.
A notable example involving an allyl-diarylamine is the photoredox- and chromium-catalyzed allylic C-H functionalization for the allylation of aldehydes. In this system, N-allyl-diphenyl-amine can be successfully reacted. The proposed mechanism initiates with the photoexcitation of an Iridium-based photocatalyst, which then oxidizes the electron-rich alkene to a radical cation. Subsequent deprotonation of this intermediate furnishes an allylic radical, which drives the following transformation. This method has shown high chemoselectivity; for example, an epiandrosterone (B191177) derivative reacted selectively with N-allyl-diphenylamine despite the presence of other carbonyl groups.
Table 1: Research Findings on Allylic C-H Functionalization of N-Allyl-diphenylamine
| Catalyst System | Reactant | Product Type | Mechanistic Insight | Source |
|---|---|---|---|---|
| Photoredox/Chromium Dual Catalysis | N-allyl-diphenylamine & Aldehydes | Homoallylic Alcohols | Reaction proceeds via an allylic radical formed from a radical cation intermediate. | |
| Palladium(II)/Sulfoxide (B87167) Catalysis | Terminal Olefins | Allylic Oxidation Products | Mechanism involves Pd(II)/sulfoxide-mediated C-H cleavage. |
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The efficiency of these reactions often hinges on the formation and subsequent trapping of highly reactive intermediates.
In the context of transformations involving allylic amines, the in situ generation of intermediates is a key strategy. For example, the isomerization of allylamines can produce enamines, which are highly polarized and reactive intermediates. These enamines can then participate in subsequent reactions within the same pot, such as in an inverse-electron-demand Diels-Alder reaction to create diversely substituted heterobiaryls. This tandem isomerization-functionalization approach provides access to complex molecules that would be otherwise difficult to synthesize.
Another critical class of intermediates in MCRs involving amines are iminium ions. In the gold-catalyzed three-component coupling of aldehydes, alkynes, and amines (A3 coupling), the reaction is believed to proceed through the formation of an iminium ion from the aldehyde and amine. This electrophilic intermediate is then attacked by a nucleophilic gold-acetylide species, which is formed by the C-H activation of the alkyne by the gold catalyst. Similarly, a four-component reaction for synthesizing allyl amines has been developed that proceeds through key intermediates including an imine and a subsequent Petasis reaction intermediate.
The isomerization of terminal allylic amines to the corresponding enamines or imines is a synthetically valuable, atom-economical transformation. This process is typically catalyzed by transition metal complexes, with two general mechanisms being widely accepted: the metal hydride addition-elimination pathway and the π-allyl mechanism.
Recent research has demonstrated that a neutral PCNHCP Cobalt(I) pincer complex is a highly effective catalyst for the selective isomerization of a broad range of N-allylic compounds, including amines, amides, and imines. This system is notable for its ability to isomerize sterically demanding substrates. For instance, N,N-diphenyl allylamine (B125299) undergoes smooth isomerization to the corresponding enamine in excellent yield, a transformation that often requires slightly higher temperatures due to steric hindrance. The reaction generally exhibits high stereoselectivity, favoring the E-enamine product.
Table 2: Cobalt-Catalyzed Isomerization of Selected Allylamines
| Substrate | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | E/Z Ratio | Source |
|---|---|---|---|---|---|
| N,N-Dibenzylallylamine | 5 | 80 | >99 | 37:1 | |
| N,N-Dicyclohexylallylamine | 5 | 90 | >99 | 100:0 |
| N,N-Diphenylallylamine | 5 | 90 | >99 | 100:0 | |
Detailed mechanistic studies of the cobalt-catalyzed isomerization have revealed a fascinating reaction pathway. The process occurs via a π-allyl mechanism, which is a common route for such transformations. However, a particularly noteworthy feature of the [(PCNHCP)CoMe] catalyst system is the involvement of an unusual and reversible 1,2-methyl migration.
Computational and experimental studies indicate that for the methyl-substituted cobalt complex, the isomerization proceeds via a 1,2-alkyl migration of the methyl group from the cobalt center to the N-heterocyclic carbene (NHC) carbon. This migration effectively clears the coordination site on the metal, allowing for the subsequent oxidative addition of the allylic C-H bond to form the key η³-π-allyl intermediate. After the isomerization event, the methyl group migrates back from the NHC to the cobalt center, regenerating the active catalyst and completing the cycle. This intricate mechanism, involving a temporary shift of a group on the catalyst itself, stands in contrast to related systems where a labile ligand, like N₂, simply dissociates to create the necessary vacant site for the π-allyl intermediate to form.
Isomerization Mechanisms of Allyl Amines
Oxidative Transformation Pathways
The oxidation of aromatic amines like diphenylamine (B1679370) can lead to a variety of products, depending on the oxidant and reaction conditions. These transformations are relevant in fields ranging from polymer science to environmental chemistry.
Enzymes, particularly oxidoreductases like laccases, are known to catalyze the oxidation of aromatic compounds, including phenols and aromatic amines. Laccases are multi-copper oxidases that perform a one-electron oxidation of the substrate, coupled with the four-electron reduction of molecular oxygen to water. This one-electron oxidation of an aromatic amine generates a highly reactive radical intermediate. These radicals can then undergo coupling to form dimeric, oligomeric, or polymeric products.
The bio-oxidation of diphenylamine has been specifically investigated using laccase from the fungus Trametes versicolor. In this study, the enzymatic oxidation of diphenylamine did not lead to the expected polymeric structures typically seen with other amines. Instead, the reaction yielded an oxygenated quinone-like product. This outcome highlights that the specific structure of the substrate profoundly influences the course of enzymatic oxidation.
This enzymatic pathway can be contrasted with the chemical oxidation of diphenylamine in an acidic medium. Spectrophotometric and radiospectroscopic studies have shown that chemical oxidation proceeds through the intermediate formation of radical cations of both diphenylamine and N,N'-diarylbenzidine. The dimerization of these diarylamine radical cations occurs specifically through the para-carbon atoms of the aromatic rings, leading to different product profiles than those observed in the enzymatic system.
Stereochemical Control and Regioselectivity Studies
Significant progress has been made in controlling the stereochemical outcomes of reactions involving this compound, leading to the synthesis of chiral molecules with high precision. A notable example is the convergent enantioselective preparation of anti-β-diphenylamino alcohols. This one-pot process involves the reaction of aldehydes with a chiral organoboron reagent derived from this compound.
The key reagent, B-[(E)-3-(diphenylamino)allyl]diisopinocampheylborane, is generated in situ. The process begins with the metallation of this compound using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). The resulting allyllithium species is then transmetalated with (-)-B-methoxydiisopinocampheylborane. This chiral allylborane reagent reacts with various aldehydes to yield, after an oxidative work-up, anti-β-diphenylamino alcohols with excellent stereocontrol.
The reactions consistently exhibit high anti-relative stereochemical control, with diastereoselectivity greater than 95:5. Furthermore, the absolute stereochemistry is also well-controlled, achieving enantiomeric excesses (ee) of at least 95% for a range of aldehydes. The stereochemistry of one of the products was rigorously confirmed by X-ray crystallography of its derived (R)-Mosher ester.
The following table summarizes the results of the diastereoselective and enantioselective synthesis of anti-β-diphenylamino alcohols from the reaction of the chiral (E)-allylborane reagent with various aldehydes.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Acetaldehyde | (3R,4R)-3-(Diphenylamino)-4-hydroxypent-1-ene | 42 | >95:5 | ≥95 |
| 2 | Propanal | (3R,4R)-3-(Diphenylamino)-4-hydroxyhex-1-ene | 48 | >95:5 | ≥95 |
| 3 | Butanal | (3R,4R)-3-(Diphenylamino)-4-hydroxyhept-1-ene | 45 | >95:5 | ≥95 |
| 4 | Isobutyraldehyde | (3R,4R)-3-(Diphenylamino)-4-hydroxy-5-methylhex-1-ene | 35 | >95:5 | ≥95 |
| 5 | Benzaldehyde | (3R,4R)-3-(Diphenylamino)-4-hydroxy-4-phenylbut-1-ene | 28 | >95:5 | ≥95 |
These methodologies highlight the utility of pinene-derived chiral auxiliaries in asymmetric synthesis, providing a direct and experimentally simple route to valuable β-amino alcohol building blocks. Other catalytic systems, such as those employing iridium, have also demonstrated high enantioselectivity (up to >99% ee) and diastereoselectivity (up to 20:1 dr) in allylic substitution reactions, further underscoring the potential for precise stereochemical control in transformations of allylic amines.
Regiocontrol in the functionalization of this compound and related allylic amines is crucial for directing reactions to the desired position on the allyl moiety. The metallation of this compound itself presents a question of regioselectivity. While chelation control might be expected to favor lithiation at the γ-position (adjacent to the nitrogen), experimental results from subsequent reactions suggest the formation of an (E)-allylborane. This implies either that lithiation is α-specific or that geometric isomerization occurs upon the exchange from lithium to boron.
A powerful strategy for controlling regioselectivity in the functionalization of allylic amines is through aminometalation, where a metal catalyst and an amine add across the double bond. Palladium-catalyzed intermolecular carboamination of allylamines provides a compelling example of this approach. In this methodology, a removable picolinamide (B142947) directing group is installed on the allylamine substrate.
The reaction mechanism proceeds as follows:
The Pd(II) catalyst coordinates with the picolinamide directing group, activating the C=C bond of the allyl amine.
Regioselective aminopalladation occurs, where the amine and palladium add across the double bond. The directing group steers this addition to form a thermodynamically stable 5,5-palladacycle intermediate.
This intermediate then reacts with an aryl or styryl iodide.
Reductive elimination yields the final carboamination product with exclusive Markovnikov selectivity and regenerates the active Pd(II) catalyst.
This strategy effectively overcomes challenges such as competing Heck-type olefination or direct C-N cross-coupling, enabling the three-component synthesis of valuable vicinal diamines. The use of a chelating directing group enforces a high degree of regioselectivity by stabilizing a specific metallacyclic intermediate, a principle that has also been applied in rhodium- and iridium-catalyzed hydroamination reactions to yield 1,2- or 1,4-diamines selectively.
Iv. Catalytic Applications and Ligand Design in Allyl Diphenyl Amine Chemistry
Transition Metal Catalysis
Transition metals, by virtue of their variable oxidation states and coordination capabilities, are at the forefront of activating allylic systems for nucleophilic attack. Catalysts based on palladium, iridium, and nickel, in particular, have been extensively developed to control the regioselectivity and enantioselectivity of these reactions, with the diphenylamino group often playing a pivotal role.
Palladium catalysis is a cornerstone of organic synthesis, and its application in allylic substitution reactions is particularly well-established. The chemistry of allyl-diphenyl-amine is deeply intertwined with these processes, both as a synthetic target and as a precursor to effective ligands.
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. In this context, chiral ligands derived from allylic amines have demonstrated considerable efficacy. Researchers have designed and synthesized a series of aminophosphine (B1255530) ligands based on an N,N-disubstituted allylic amine framework. These ligands often exhibit axial chirality around the C(aryl)–N(amine) bond, which is crucial for inducing enantioselectivity.
These aminophosphine ligands have been successfully employed in the palladium-catalyzed AAA of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with nucleophiles such as malonates, achieving high enantioselectivities. For instance, ligands with C–N axial chirality have proven effective, yielding products with up to 90% enantiomeric excess (ee). The development of these ligands highlights a sophisticated approach to catalyst design, where the allylic amine structure is fundamental to achieving high levels of asymmetric induction.
Table 1: Performance of Chiral Aminophosphine Ligands in Pd-Catalyzed AAA
| Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Axially Chiral Aminophosphine 4b | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | High | 90 | |
| Aminophosphine 1a | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | High | High | |
| Aminophosphine 1b | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | High | High |
This table showcases the effectiveness of aminophosphine ligands derived from allylic amines in promoting high enantioselectivity in palladium-catalyzed asymmetric allylic alkylation.
Palladium-catalyzed allylic amination is a direct route to N-allyl compounds, including this compound. Diphenylamine (B1679370) can be used as a nucleophile in reactions with simple alkenes to produce (E)-allylamines with high regio- and stereoselectivity. One notable system involves a Pd(OCOCF₃)₂/NPMoV catalyst under an oxygen atmosphere, which facilitates the intermolecular aerobic oxidative allylic amination. This reaction proceeds through the formation of a (η³-allyl)palladium(II) intermediate.
The scope of palladium-catalyzed allylic amination is broad, accommodating a wide range of amine nucleophiles beyond diphenylamine. The development of robust catalyst systems allows for the use of primary and secondary amines, and even aqueous ammonia (B1221849), which was previously considered challenging due to its potential to deactivate the catalyst. The choice of ligand and reaction conditions is critical to control selectivity and prevent side reactions like over-alkylation. For instance, the use of specific phosphine (B1218219) ligands can enable the direct use of allylic alcohols as electrophiles, increasing the atom economy of the process.
Table 2: Palladium-Catalyzed Allylic Amination with Various Nucleophiles
| Catalyst System | Electrophile | Nucleophile | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(OCOCF₃)₂/NPMoV/O₂ | 1-Decene | Diphenylamine | (E)-N-allyl-diphenyl-amine | Aerobic oxidative amination, high E-selectivity | |
| [PdCl(η³-allyl)]₂ / (R)-BINAP | 1,3-Diphenylallyl acetate | Aqueous Ammonia | Primary allylic amine | First asymmetric example with aqueous ammonia | |
| Pd/DPEphos | Allylic Alcohols | Ammonium (B1175870) Acetate | Primary allylic amine | High monoallylation selectivity |
This table illustrates the versatility of palladium catalysis in allylic amination, accommodating a range of nucleophiles including diphenylamine to synthesize various allylic amines.
Palladium catalysts can promote the isomerization of allylic substrates, which can be coupled with a subsequent reaction in a tandem sequence. A notable example is the palladium-catalyzed isomerization-coupling of P-containing allyl chloride with an amine. This reaction proceeds through the isomerization of the starting allyl chloride to a vinyl chloride intermediate, which then undergoes a cross-coupling reaction with the amine to afford an imine or enamine. These products are versatile intermediates for synthesizing various functionalized phosphorus derivatives.
Furthermore, sequential catalytic systems have been developed where a palladium catalyst first isomerizes a readily available racemic, branched allylic ester to a linear allylic ester. This intermediate can then be used in a subsequent iridium-catalyzed allylic substitution to generate branched allylic amines with high regio- and enantioselectivity. This strategy effectively combines the strengths of two different metal catalysts to achieve a transformation that would be difficult with either one alone.
Iridium catalysts have emerged as powerful complements to palladium systems, particularly for achieving high regioselectivity for branched products in allylic substitution reactions. The diphenylamino moiety is often incorporated into nucleophiles used in these transformations. For instance, iridium-catalyzed allylic alkylation has been used for the asymmetric synthesis of amino acid derivatives, where a diphenyliminoglycinate serves as the nucleophile. This reaction, using a chiral bidentate ligand, can produce branched products with high regio-, diastereo-, and enantioselectivity.
In the realm of allylic amination, iridium catalysts enable highly regio- and enantioselective reactions. A notable application is the use of S,S-diphenylsulfilimine as an ammonia equivalent. This approach provides a robust method for constructing C-chiral allylic sulfilimines, which can be readily deprotected to yield chiral primary allylic amines. The reaction proceeds with a variety of allylic carbonates and benzoates, demonstrating broad substrate scope.
Table 3: Iridium-Catalyzed Reactions Involving Diphenylamine Derivatives
| Catalyst System | Electrophile | Nucleophile/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / Chiral Ligand 7 | Linear Allylic Phosphate | Diphenyliminoglycinate | Branched Amino Acid Derivative | High regio-, diastereo-, and enantioselectivity | |
| [Ir(cod)Cl]₂ / Chiral Ligand 4a | Allylic Carbonate | S,S-Diphenylsulfilimine | C-Chiral Allylic Sulfilimine | High regio- and enantioselectivity; ammonia equivalent |
This table highlights the utility of iridium catalysis in stereoselective allylic substitutions using nucleophiles that contain the diphenylamine structural unit.
Nickel catalysis provides a distinct and powerful platform for the synthesis of allylic amines, often through novel multicomponent coupling strategies. These methods offer a modular and efficient way to construct complex molecules from simple, commercially available starting materials. A prominent example is the nickel-catalyzed three-component coupling of aldehydes, amines, and alkenes. This approach avoids the pre-synthesis of functionalized partners and directly yields a diverse range of versatile allylic amines with high chemo- and stereoselectivity.
These nickel-catalyzed reactions exhibit broad functional group tolerance, accommodating various aliphatic and aromatic aldehydes. While not always directly employing this compound as a starting material, these reactions represent a key strategy for the synthesis of the broader class of allylic amines. Furthermore, nickel catalysts have been developed for the reductive coupling of imines and unactivated alkenes, providing another efficient route to chiral cyclic amines. The development of chiral ligands for nickel has also enabled enantioselective variants of these reactions, opening avenues for the asymmetric synthesis of complex amine-containing structures.
Table 4: Nickel-Catalyzed Three-Component Synthesis of Allylic Amines
| Catalyst System | Aldehyde | Amine | Alkene | Product Type | Key Features | Reference |
|---|---|---|---|---|---|---|
| Ni(OTf)₂ / Ligand | Aliphatic & Aromatic Aldehydes | TsNH₂ | 1-Octene | N-Tosyl Allylic Amines | High yield, modular, broad scope | |
| Ni(II) / Lewis Acid | Diverse Aldehydes | Amides | Simple Alkenes | N-Acyl Allylic Amines | Practical, modular, good functional group tolerance |
This table summarizes modern nickel-catalyzed multicomponent reactions for the direct and modular synthesis of diverse allylic amines.
Allylic Amination with Diverse Nucleophiles
Gold(I) Catalysis
Organocatalysis and Metal-Free Systems
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven highly effective in asymmetric synthesis. A landmark application is the catalytic enantioselective aza-Cope rearrangement. This reaction involves the rearrangement of in situ-formed N-α,α'-diphenyl-(α''-allyl)methyliminium cations, which are generated from an aldehyde and an amine like N-(1,1-diphenylprop-2-en-1-yl)amine. The reaction, catalyzed by a BINOL-derived chiral phosphoric acid, produces valuable chiral homoallylic amines. The process generally shows moderate to high yields and maintains high enantioselectivity across a range of aromatic aldehydes, with slightly better efficiency for electron-poor substrates.
DFT calculations have elucidated the mechanism, suggesting the rearrangement proceeds through a six-membered chair-like transition state. The catalyst activates the imine intermediate via hydrogen bonding, facilitating the C-C bond formation between the terminal alkene (nucleophile) and the imine (electrophile). The stereochemical outcome is controlled by the chiral environment created by the catalyst, which forms multiple hydrogen bonds and C-H···O interactions with the substrate in the transition state.
Table 2: Chiral Phosphoric Acid-Catalyzed Aza-Cope Rearrangement of N-Benzhydryl-N-allylamine with Various Aldehydes
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 5 | 85 | 96 | |
| 4-Chlorobenzaldehyde | 5 | 82 | 95 | |
| Benzaldehyde | 5 | 75 | 94 | |
| 4-Methylbenzaldehyde | 5 | 68 | 94 | |
| 2-Naphthaldehyde | 5 | 84 | 95 |
1,1'-Bi-2-naphthol (B31242) (BINOL) serves as a foundational scaffold for a wide array of successful chiral catalysts and ligands. In the context of this compound chemistry, BINOL-derived chiral phosphoric acids are the most prominent examples, as detailed in the section above. These catalysts are synthesized from BINOL via phosphorylation with reagents like phosphorus oxychloride.
Beyond CPAs, other BINOL-derived catalysts are also relevant. Chiral BINOL-derived diols, for example, catalyze the enantioselective asymmetric allylboration of acyl imines. This reaction uses allyldiisopropoxyborane as the nucleophile and typically requires 15 mol% of a catalyst like (S)-3,3′-Ph₂-BINOL to afford protected homoallylic amines in good yields (75–94%) and high enantiomeric ratios (95:5–99.5:0.5). Schaus and coworkers developed a method using (R)-3,3'-Ph₂-BINOL to catalyze the asymmetric allylation of in situ-formed imines with a bench-stable allylboron reagent, achieving high yields (57–98%) and excellent enantioselectivity (90–98%). These methods provide alternative and complementary routes to the chiral amine structures accessible through the aza-Cope rearrangement.
Magnesium reagents play a crucial role in the synthesis of precursors for the catalytic reactions discussed. For instance, the allyl donor amine used in the aza-Cope rearrangement is prepared via the addition of allylmagnesium bromide to benzophenone (B1666685) imine. Allylmagnesium reagents exhibit high reactivity towards C=N double bonds, often reacting readily at room temperature where other Grignard reagents might require higher temperatures.
More directly, magnesium salts can function as catalysts themselves. A transition-metal-free dehydrative cross-coupling of allylic alcohols with amines is catalyzed by a combination of Mg²⁺ and the counteranion PF₆⁻. This protocol tolerates a wide range of allylic alcohols and amines under environmentally benign conditions. Magnesium perchlorate (B79767) (Mg(ClO₄)₂) has also been reported as a highly efficient catalyst for the ring-opening of epoxides with various amines, including the sterically hindered diphenylamine, under solvent-free conditions.
The concept of using the properties of a counteranion is a recognized strategy in catalysis. In palladium-catalyzed allylic substitution, the use of chiral counteranions, often derived from chiral phosphoric acids, is a key methodology for achieving high enantioselectivity. This approach, termed synergistic dual Pd/organocatalysis, highlights the cooperative effect between a metal center and a chiral counteranion in controlling the stereochemical outcome of a reaction.
BINOL-Derived Catalysts
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The efficacy of a transition metal-catalyzed asymmetric reaction is intrinsically linked to the design of the chiral ligand. An ideal ligand creates a well-defined chiral pocket around the metal center, enabling discrimination between the two enantiotopic faces of the substrate or intermediate, thus guiding the reaction pathway toward a single enantiomer of the product. The following subsections detail the design, synthesis, and application of several prominent classes of chiral ligands in the context of synthesizing chiral this compound and related N-allylanilines.
Phosphoramidite ligands, particularly those derived from 1,1'-bi-2-naphthol (BINOL) and related atropisomeric backbones, are considered "privileged ligands" in asymmetric catalysis due to their modularity and electronic tunability. Their synthesis is often straightforward, involving the reaction of a chiral diol with phosphorus trichloride, followed by the addition of a primary or secondary amine. This modularity allows for the fine-tuning of steric and electronic properties by modifying either the diol backbone or the amine component.
In the realm of asymmetric allylic amination, phosphoramidites have proven to be exceptionally effective, especially in combination with iridium. Research has shown that the electronic properties of remote substituents on BINOL-derived phosphoramidites can significantly influence enantioselectivity by altering the bond length of the key allylic C-Pd intermediate. For instance, electron-withdrawing groups on the BINOL backbone can enhance catalytic efficiency and selectivity.
Palladium-catalyzed systems have also shown great promise. TADDOL-based P,S-bidentate phosphoramidites have been successfully employed in the AAA of (E)-1,3-diphenylallyl acetate with various nucleophiles. In a reaction with aniline (B41778), a close analogue of diphenylamine, the desired product was obtained with quantitative conversion and high enantioselectivity. Furthermore, immobilized (phosphoramidite, olefin) ligands, based on the Carreira design, have been developed for iridium-catalyzed AAA of allylic alcohols, demonstrating high efficiency (up to 99% ee) and the significant advantage of catalyst recyclability.
| Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Pd(allyl)Cl]₂ / TADDOL-based P,S-phosphoramidite | 2-(diethoxyphosphoryl)-1-phenylallyl acetate | Aniline | 100 | 92 | |
| [Ir(COD)Cl]₂ / Polystyrene-supported Carreira-type ligand | (E)-But-2-en-1-ol | Sulfamic acid | 99 | 99 | |
| Pd₂(dba)₃ / 6,6'-CN-BINOL-phosphoramidite | Aminoenyne | Aniline derivative | 96 | >99 |
Chiral diphosphine ligands represent one of the most extensively studied ligand classes in asymmetric catalysis. Their ability to form stable chelate rings with transition metals provides a conformationally well-defined chiral environment. The synthesis of these ligands often starts from chiral precursors or involves resolution. A notable subclass is atropisomeric diphosphines like BINAP, where chirality arises from restricted rotation around a C-C single bond.
In palladium-catalyzed AAA, diphosphine ligands have demonstrated remarkable efficiency. For example, spiroketal-based diphosphine (SKP) ligands were found to be exceptionally active for the allylic amination of Morita-Baylis-Hillman adducts with aromatic amines, achieving very high turnover numbers (TON). Mechanistic studies suggest a unique bifunctional role for the SKP ligand, where one phosphorus atom coordinates to the palladium center while the other acts as a Lewis base, activating the allyl moiety. This cooperative catalysis mechanism is distinct from classical pathways and is credited for the high activity and selectivity observed.
Aminophosphine ligands, which feature both a "hard" nitrogen and a "soft" phosphorus donor atom, offer different coordination properties compared to diphosphines. Chiral β-aminophosphine derivatives have emerged as powerful ligands for metal-catalyzed reactions, including palladium-catalyzed allylic substitutions. The synthesis of a novel class of chiral aminophosphine ligands from an amino naphthol precursor has been reported, which provided up to 72.2% ee in the Pd-catalyzed allylic substitution of 1,3-diphenylprop-2-en-1-yl acetate.
| Catalyst System | Substrate Type | Nucleophile | TON | ee (%) | Reference |
|---|---|---|---|---|---|
| [Pd(allyl)Cl]₂ / SKP ligand | MBH Adduct | Aromatic Amine | up to 4750 | up to 96 | |
| Pd(OAc)₂ / Amino naphthol-derived phosphine | 1,3-diphenylprop-2-en-1-yl acetate | Dimethyl malonate | - | 72.2 |
C₂-symmetric bis(oxazoline) (BOX) ligands are another class of privileged chiral ligands, first popularized for their effectiveness in copper-catalyzed cyclopropanation. They are readily synthesized in two steps from chiral β-amino alcohols, which are often commercially available in both enantiomeric forms. The modular design allows for systematic tuning of the steric and electronic properties by varying the substituent on the oxazoline (B21484) ring and the nature of the bridging unit. This structural diversity has led to their successful application across a wide array of metal-catalyzed reactions.
In palladium-catalyzed AAA, the geometry of the BOX ligand, particularly the bite angle dictated by the bridging unit, is a critical factor influencing enantioselectivity. Malonate-type BOX ligands, for instance, have been shown to afford excellent enantioselectivity (up to 96% ee) in the allylic alkylation of 1,3-diphenylallyl acetate. While many applications use carbon-based nucleophiles, the effectiveness of BOX ligands in these systems highlights their potential for reactions with N-nucleophiles like diphenylamine.
Beyond palladium, BOX ligands have been explored with other metals. Iridium complexes of chiral quinolinyl oxazoline ligands have been developed, showcasing the versatility of the oxazoline motif. Although less common for amination, molybdenum and tungsten complexes with BOX ligands have also been studied for allylic substitution reactions.
| Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Pd₂(dba)₃·CHCl₃] / Heteroarylidene malonate-type BOX | (E)-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 99 | 96 | |
| Cu(OTf)₂ / Ph-BOX | N-(2-propen-1-yl)indole | Indole | - | >99 |
Chiral biimidazoline ligands have emerged as a promising alternative to the more established bis(oxazoline) systems. A key difference lies in their electronic properties; biimidazolines are generally stronger electron donors than their oxazoline counterparts, which can influence catalyst activity and stability. Convenient synthetic methods have been developed for enantiopure tricyclic biimidazolines, starting from amino alcohols and diamines.
These ligands have been successfully tested in palladium-catalyzed asymmetric allylations. In the reaction of dimethyl malonate with diphenylallyl acetate, moderate to good enantioselectivity (up to 80% ee) was achieved, demonstrating their potential in controlling stereochemistry in allylic substitutions. More recent developments have reported a practical one-pot synthesis for biimidazolines, which, when used in Pd-catalyzed allylic alkylation of 1,3-diarylpropenyl acetates, afforded excellent enantioselectivities of up to 97% ee. These results underscore the high potential of biimidazoline ligands in AAA reactions for the synthesis of chiral amines.
| Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Pd(allyl)Cl]₂ / Tricyclic biimidazoline | Diphenylallyl acetate | Dimethyl malonate | - | 80 | |
| [Pd(C₃H₅)Cl]₂ / Biimidazoline | 1,3-Diaryl-2-propenyl acetate | Dimethyl malonate | Good | up to 97 |
Pincer complexes are a class of organometallic compounds featuring a rigid, tridentate ligand that typically binds to a metal center in a meridional fashion. This structural rigidity imparts high thermal stability and allows for precise control over the metal's coordination sphere. Chiral pincer complexes have been designed by introducing chirality either at the pincer backbone, the donor arms, or at a stereogenic donor atom. Synthetic routes to pincer complexes often involve methods like C-H bond activation or oxidative addition.
Pincer complexes of various metals have been investigated for C-N bond-forming reactions. Iron-PNP pincer complexes, for example, effectively catalyze the formal anti-Markovnikov hydroamination of allylic alcohols with a wide range of amines, including aryl amines. The reaction proceeds through a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, undergoes aza-Michael addition with the amine, and the resulting imine/enamine is then reduced. Similarly, manganese-PN³ pincer complexes have shown high activity for the N-alkylation of amines with alcohols under mild conditions, applicable to both anilines and aliphatic amines. These systems provide a powerful, indirect route to allylic amines from allylic alcohols, complementing the more traditional AAA of allylic esters and carbonates.
| Catalyst System | Reaction Type | Substrates | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Fe-PNP Pincer Complex | Hydroamination | Allyl alcohol + Aryl/Aliphatic Amines | >70 examples, good yields | Anti-Markovnikov | |
| Mn-PN³ Pincer Complex | N-Alkylation | Alcohol + Anilines/Aliphatic Amines | Broad scope, high yields | - | |
| Pd-PCP Pincer Complex | Condensation | Sulfonylimine + Isocyanoacetate | - | up to 86% ee |
V. Advanced Spectroscopic and Computational Approaches in Allyl Diphenyl Amine Research
Spectroscopic Characterization and Reaction Monitoring
Spectroscopic techniques are indispensable tools for the real-time monitoring of reactions and the detailed characterization of the molecules involved.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating reaction mechanisms and identifying transient intermediates in reactions involving allyl-diphenyl-amine derivatives. Through techniques like 2D COSY and NOESY NMR experiments, researchers can probe the solution structure and dynamic behavior of complex molecules. For instance, in palladium-catalyzed allylic amination reactions, quantitative ¹H NMR analysis has been instrumental in monitoring the reaction progress over time by quantifying the concentrations of reactants, products, and key intermediates like amine-BF₃ and amine-HBF₄ complexes.
Mechanistic studies of palladium-catalyzed allylic substitutions often involve the characterization of η³-allyl palladium intermediates. NMR spectroscopy provides crucial information on the structure and configuration of these intermediates, which is vital for understanding the stereochemical outcome of the reactions. For example, the study of cationic Pd-allyl intermediates formed during the reaction of 1,3-diphenylallylethyl carbonate with benzylamine (B48309) using 2D-NMR spectroscopy helped in clarifying their configurational aspects. Furthermore, the combination of dynamic NMR and DFT calculations has proven to be a successful approach for studying the structure and exchange mechanisms of palladium complexes. researchgate.net
The following table summarizes representative NMR data used in the mechanistic investigation of a palladium-catalyzed allylic amination reaction.
| Time (h) | [Amine-BF₃] (M) | [Amine-HBF₄] (M) | [Product] (M) |
| 0 | 0.20 | 0.00 | 0.00 |
| 1 | 0.15 | 0.04 | 0.01 |
| 4 | 0.08 | 0.09 | 0.03 |
| 24 | 0.01 | 0.12 | 0.07 |
| 48 | 0.00 | 0.12 | 0.08 |
This interactive table illustrates the change in concentration of key species over the course of the reaction, as determined by quantitative ¹H NMR.
UV-Vis spectroscopy is a key technique for probing the electronic structure and redox properties of this compound and its derivatives. The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals, providing insights into the electronic transitions within the molecule.
In studies of donor-acceptor type conjugated molecules incorporating a diphenylamine (B1679370) (DPA) moiety, UV-Vis absorption spectroscopy is used to investigate their optical and photophysical properties. For example, compounds with an alkyl (including allyl) diphenylamine donor and a pyridine-acetonitrile acceptor exhibit characteristic absorption bands. The absorption maxima provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For instance, a series of DPA-Pyridine-Acetonitrile (DPA-PA) compounds, where the alkyl group on the DPA was varied, showed distinct absorption maxima in chloroform (B151607) solution.
| Compound | Alkyl Group | Absorption Maximum (λmax, nm) |
| DPA-PA-1 | Hexyl | 440 |
| DPA-PA-2 | Dodecyl | 433 |
| DPA-PA-3 | Allyl | 447 |
This interactive table shows the effect of the alkyl substituent on the electronic absorption of DPA-PA derivatives.
Furthermore, UV-Vis spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods like cyclic voltammetry, allows for the characterization of the electronic properties of species generated through redox reactions. This technique has been employed to study the electronic properties of diphenylamine-substituted osmanaphthalyne complexes, revealing that the introduction of the diphenylamine substituent significantly influences their electronic properties and redox behavior.
The crystal structures of several derivatives of this compound have been determined using single-crystal X-ray diffraction. For example, the structure of allyl 2-acetyl-3-(phenylamino)butanoate has been characterized, revealing its detailed molecular geometry and intermolecular interactions. The crystal data, including unit cell dimensions and space group, provide a fundamental description of the crystalline state.
Below is a table summarizing the crystallographic data for a derivative, allyl 2-acetyl-3-(phenylamino)butanoate.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.31 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.0874(5) |
| b (Å) | 10.1751(5) |
| c (Å) | 14.1930(8) |
| α (°) | 82.429(4) |
| β (°) | 77.482(4) |
| γ (°) | 80.820(4) |
| Volume (ų) | 1396.77(13) |
This interactive table presents the key crystallographic parameters for allyl 2-acetyl-3-(phenylamino)butanoate.
X-ray crystallography has also been instrumental in elucidating the structures of palladium complexes containing ligands derived from allyl-amines, which are key intermediates in catalytic reactions. The solid-state structure provides a basis for understanding the interactions between the metal center and the ligand, which in turn influences the catalytic activity and selectivity.
UV-Vis Spectroscopy in Electronic Structure and Redox Investigations
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemical research, providing detailed insights into the electronic structure, reactivity, and reaction mechanisms of molecules at an atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters.
In the context of this compound research, DFT has been used to study the reactivity of related molecules like allyl mercaptan. These studies involve the calculation of thermodynamic and global chemical activity descriptors, which provide a quantitative measure of the molecule's reactivity. For example, the HOMO-LUMO energy gap (ΔE), ionization potential (IP), and electron affinity (EA) are key parameters that can be derived from DFT calculations to understand a molecule's electronic behavior.
The following table presents calculated electronic properties for allyl mercaptan, a related compound, using DFT at the B3LYP/cc-pVQZ level of theory.
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -0.3 |
| HOMO-LUMO Gap (ΔE) | 6.5 |
| Ionization Potential (IP) | 6.8 |
| Electron Affinity (EA) | 0.3 |
This interactive table showcases key electronic structure parameters for allyl mercaptan calculated using DFT, which are indicative of its chemical reactivity.
DFT calculations have also been employed to investigate the electronic properties of diphenylamine-substituted organometallic complexes. These calculations help to assign electronic transitions observed in UV-Vis spectra and to understand the nature of the molecular orbitals involved in these transitions.
Computational studies, particularly those employing DFT, are crucial for elucidating complex reaction mechanisms and understanding the origins of stereoselectivity. These studies allow for the exploration of potential reaction pathways, the characterization of transition states, and the calculation of activation barriers, providing a detailed picture of how a reaction proceeds.
In the field of palladium-catalyzed asymmetric allylic alkylation, computational studies have been used to rationalize the observed enantioselectivity. By modeling the interaction between the catalyst and the substrate, researchers can predict which diastereomeric intermediate is more stable and which reaction pathway is energetically more favorable. For example, computational studies on the palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes have helped to elucidate the reaction mechanism and the factors governing the observed Z/E- and regioselectivities.
Furthermore, computational investigations have been applied to understand the mechanism and stereoselectivity of other catalytic reactions, such as the Kinugasa reaction. These studies can compare different mechanistic possibilities and identify the key factors that control the stereochemical outcome of the reaction. The insights gained from these computational models are invaluable for the rational design of new and more efficient catalysts and for predicting the outcomes of new reactions.
Vii. Applications of Allyl Diphenyl Amine As a Synthon for Complex Molecular Architectures
Building Blocks for Nitrogen-Containing Heterocycles
Allyl-diphenyl-amine is a crucial starting material for the synthesis of a variety of nitrogen-containing heterocyles. These heterocyclic compounds are of significant interest due to their prevalence in natural products and their wide-ranging biological activities. The reactivity of the allyl group, coupled with the electronic properties of the diphenylamino group, enables a range of cyclization strategies to form these important molecular scaffolds.
One common approach involves the isomerization of N-allylamines to the corresponding enamines, which can then undergo further reactions. For instance, N,N-diphenyl allylamine (B125299) can be isomerized to the corresponding enamine with high stereoselectivity using a cobalt(I) pincer complex as a catalyst. These resulting enamines can then be utilized in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, to construct diversely substituted hetero-biaryls.
Ring-closing metathesis (RCM) is another powerful tool for the synthesis of nitrogen-containing heterocycles from precursors derived from this compound. For example, homoallylic N-benzophenone imines, which can be prepared from reactions involving allylic amines, can undergo RCM to yield N-cyclohexenyl imines. Furthermore, trifluoromethyl-containing nitrogen heterocycles can be synthesized via RCM of precursors prepared by the alkylation of amines, including those with structures related to this compound, with trifluoromethyl-containing allylating agents.
The N-aryl group of this compound also plays a critical role in directing and facilitating these synthetic transformations. The synthesis of N-aryl heterocycles is a significant area of research, with applications in pharmaceuticals and materials science. Various catalytic systems have been developed for the N-arylation of heterocycles, highlighting the importance of the N-aryl motif present in this compound.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from this compound Derivatives
| Heterocycle Class | Synthetic Method | Key Intermediate/Reaction | Reference |
| Substituted Pyridines | Isomerization/Diels-Alder | Enamine formation | |
| N-Cyclohexenyl Imines | Ring-Closing Metathesis | Homoallylic N-benzophenone imine | |
| Trifluoromethyl-containing Heterocycles | Ring-Closing Metathesis | Alkylation with CF3-allylating agent | |
| Imidazo[2,l-b]quinazoline-2-ones | Tandem Reaction | Intramolecular aminolysis | |
| Tetracyclic Imidazo[2,1-b]thiazoles | Electrochemically Induced Tandem Heteroannulation | Anodic oxidation of catechols |
Precursors for Complex Molecular Systems (emphasizing synthetic utility)
The synthetic utility of this compound extends beyond simple heterocycle formation, serving as a precursor for more intricate and complex molecular systems. The allylic amine functionality is a key feature in many biologically active molecules and provides a handle for further chemical manipulation.
A significant application of this compound derivatives is in palladium-catalyzed allylic amination reactions. These reactions are powerful methods for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many complex natural products and pharmaceuticals. For example, tandem palladium and isothiourea relay catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives from N,N-disubstituted glycine (B1666218) aryl esters and allylic phosphates. This process proceeds through the in-situ formation of a quaternary allylic ammonium (B1175870) salt, which then undergoes a stereoselective rearrangement.
Furthermore, the development of direct allylic C-H amination reactions provides a more atom-economical approach to synthesizing allylic amines. While challenging, particularly with internal alkenes and basic aliphatic amines, recent advancements have enabled the enantioselective and diastereoselective C-H amination of alkenes, showcasing the potential for creating complex chiral amine structures.
The diphenylamino group in this compound can also be exploited in various synthetic strategies. For instance, in the context of synthesizing homoallylic amines, the N-benzophenone imine can be formed, which then participates in reactions like the aza-Cope rearrangement to generate chiral products. The diphenylmethyl group can act as a protecting group that can be subsequently removed to reveal the free amine.
Table 2: Synthetic Transformations Utilizing this compound Derivatives
| Transformation | Catalyst/Reagent | Product Type | Synthetic Utility | Reference |
| Allylic Amination | Palladium/Isothiourea | α-Amino acid derivatives | Enantioselective synthesis of complex amino acids | |
| Allylic C-H Amination | Palladium/Blue Light | Aliphatic allylic amines | Direct functionalization of alkenes | |
| Aza-Cope Rearrangement | Chiral Phosphoric Acid | Chiral homoallylic amines | Asymmetric synthesis of amines | |
| Isomerization | Cobalt(I) Pincer Complex | Enamines | Precursors for cycloadditions |
Role in the Synthesis of Chiral Amino Acid Derivatives and Peptidomimetics
This compound and its derivatives play a crucial role in the asymmetric synthesis of chiral amino acid derivatives and peptidomimetics, which are of immense importance in drug discovery and development. The synthesis of non-canonical amino acids, in particular, has gained significant attention as they can be incorporated into peptides to create peptidomimetics with enhanced stability and biological activity.
One key strategy involves the asymmetric alkylation of glycine derivatives. Chiral nickel(II) complexes of Schiff bases derived from glycine can be alkylated with allylic halides to produce α-allyl amino acid derivatives with high enantioselectivity. This approach allows for the synthesis of tailor-made amino acids. Similarly, the asymmetric alkylation of 8-phenylmenthyl ester of N-Boc-2-bromoglycine with allyl-tri-n-butylstannanes provides excellent diastereoselectivity in the synthesis of allylglycine derivatives.
Furthermore, tandem catalytic systems have proven effective in the enantioselective synthesis of α-amino acid derivatives. A protocol using both palladium and isothiourea catalysis enables the synthesis of α-amino acid derivatives containing two stereogenic centers from N,N-disubstituted glycine aryl esters and allylic phosphates. This method highlights the utility of allylic amine precursors in constructing complex chiral architectures.
The resulting chiral amino acids and their derivatives serve as building blocks for peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties, such as resistance to proteolytic degradation. The incorporation of α,α-disubstituted amino acids, which can be synthesized from precursors like this compound, is a common strategy to induce specific secondary structures and enhance the potency of peptidomimetics.
Table 3: Synthesis of Chiral Amino Acid Derivatives and Peptidomimetics
| Target Molecule | Synthetic Strategy | Key Reagents/Catalysts | Significance | Reference |
| α-Allyl Amino Acid Derivatives | Asymmetric Alkylation | Chiral Ni(II) Complexes | Synthesis of tailor-made amino acids | |
| Allylglycine Derivatives | Asymmetric Alkylation | (-)-8-Phenylmenthol, Allyl-tri-n-butylstannane | High diastereoselectivity | |
| α-Amino Acid Derivatives with Two Stereocenters | Tandem Catalysis | Palladium, Isothiourea | Enantioselective synthesis | |
| Peptidomimetics | Incorporation of Non-Canonical Amino Acids | Chiral amino acid building blocks | Improved stability and bioactivity |
Viii. Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Allyl-diphenyl-amine Transformations
The transformation of this compound is heavily reliant on catalysis, and current research is geared towards creating novel catalytic systems that offer improved performance and expanded reaction scope. A significant trend is the use of dual catalytic strategies, which combine two distinct catalysts to enable transformations that are not possible with a single catalyst.
One prominent area of development is metallaphotoredox catalysis. For instance, a dual catalytic system combining a photoredox agent with a chromium catalyst has been successfully used for the allylation of aldehydes with N-allyl-diarylamines. Similarly, the pairing of photoredox catalysts with copper has been developed for the alkylation of C(sp³)–H bonds. These methods leverage visible light to generate reactive intermediates under mild conditions. Another approach involves a Pd(0/I/II) catalytic cycle, which is fundamentally different from the traditional Pd(II/0) paradigm and has been applied to the asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines.
Rhodium-catalyzed reactions are also a key area of investigation. Mechanistic studies on allylic C–H amination using Cp*Rh complexes have provided insights into the catalytic cycle, suggesting the involvement of Rh(III) and Rh(IV) intermediates and an oxidatively induced reductive elimination process. Molybdenum pincer complexes have also emerged as effective catalysts for the selective C–N hydrogenolysis of certain amides, and N,N-diphenylformanilide can be smoothly reduced to N,N-diphenylamine in excellent yield using this system.
Furthermore, multifunctional heterogeneous catalysts are being designed to facilitate one-pot tandem reactions. A notable example is a system composed of ruthenium nanoparticles and copper N-heterocyclic carbene complexes immobilized on a silica (B1680970) support. This catalyst is highly active and selective for the one-pot synthesis of allylamines from alkynes, aldehydes, and amines, followed by hydrogenation.
Table 1: Examples of Novel Catalytic Systems for Allylic Amine Transformations
| Catalyst System | Transformation Type | Key Features | Source(s) |
|---|---|---|---|
| Photoredox / Chromium Dual Catalysis | Allylation of aldehydes | Enables allylic C(sp³)–H functionalization; high yields and diastereoselectivities. | |
| Pd(0/I/II) Cycle / Ligand | Asymmetric C–H amination | Homolytic C–H bond cleavage; produces chiral allylic amines with good selectivity. | |
| Cp*Rh Complexes / Oxidant | Allylic C–H amination | Mechanistic studies support Rh(III/IV) intermediates; viable under mild conditions. | |
| Ruthenium Nanoparticles / Copper-NHC on Silica | One-pot synthesis of allylamines | Bifunctional catalyst for tandem A³ coupling and hydrogenation; quantitative yields. | |
| Molybdenum Pincer Complex | Hydrogenolysis of formamides | Selectively reduces N,N-diphenylformanilide to N,N-diphenylamine. | |
| Pd(II) / Bis-sulfoxide / Base | Intermolecular C–H amination | Brønsted base activation promotes amination of unactivated olefins with high selectivity. |
Exploration of New Reaction Pathways for Enhanced Selectivity
Beyond developing new catalysts, researchers are exploring novel reaction pathways to control the selectivity of transformations involving this compound and related structures. Achieving high regio-, chemo-, and stereoselectivity is critical for the synthesis of complex molecules.
A significant advancement is the development of an intermolecular carboamination of allylamines using palladium(II) catalysis. This method utilizes a removable picolinamide (B142947) auxiliary to direct regioselectivity during aminopalladation, leading to the formation of a stable 5,5-palladacycle intermediate. This strategy enables the three-component synthesis of vicinal diamines with exclusive Markovnikov selectivity. In contrast, controlling regioselectivity in the palladium-catalyzed cross-coupling of allylboronates with aryl halides can be achieved by tuning the steric properties of the phosphine (B1218219) ligands; bulky ligands favor the formation of α-products, while less hindered ligands yield γ-products.
Stereospecific isomerization represents another powerful strategy. For example, catalytic amounts of a simple guanidine-type base can mediate the isomerization of chiral allylic amines, transferring the chirality to the resulting enamine/imine intermediates. This protocol has been used in the one-pot, stereospecific synthesis of complex chiral amines.
Efforts are also focused on overcoming challenges in reactions with traditionally difficult substrates. The development of catalytic systems for the C-H olefination of anilines, for instance, has led to methods with high para-selectivity. A system based on Pd(OAc)₂ and a bidentate S,O-ligand provides excellent para-selectivity in the reaction of N,N-dimethylaniline with ethyl acrylate. Furthermore, vanadoxaziridine-mediated catalytic allylic amination of alkenes has been shown to proceed with high efficiency and selectivity for a diverse range of substituted alkenes.
Table 2: Selected Reaction Pathways and Achieved Selectivity
| Reaction Pathway | Catalyst/Reagent | Substrate Type | Selectivity Outcome | Source(s) |
|---|---|---|---|---|
| Intermolecular Carboamination | Pd(II) with Picolinamide Auxiliary | Allylamines | Exclusive Markovnikov selectivity for vicinal diamines. | |
| Base-Catalyzed Isomerization | TBD (Guanidine Base) | Chiral Allylic Amines | Stereospecific transfer of chirality to enamine/imine products. | |
| C–H Olefination | Pd(OAc)₂ / S,O-Ligand | Aniline (B41778) Derivatives | High para-selectivity (>19:1 p:o) in the olefination of N,N-dimethylaniline. | |
| Allylic Amination | Vanadoxaziridine Catalyst | Substituted Alkenes | High regioselectivity, furnishing single isomer allylic amine products. | |
| Cross-Coupling | Pd / Phosphine Ligands | Allylboronates | Regioselectivity is controlled by ligand sterics (α vs. γ products). |
Computational Design of Advanced this compound Architectures and Materials
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of molecules and materials. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being applied to design novel this compound architectures with tailored properties.
One area of focus is the design of diphenylamine (B1679370) derivatives for specific applications, such as antioxidants. By integrating machine learning-based QSAR models with quantum chemical calculations, researchers can predict antioxidant indices like the octanol-water partition coefficient (LogKow) and investigate reaction mechanisms. For instance, a Gradient Boosting Regressor (GBR) model has been used to predict LogKow values, while DFT calculations (M062X/6-311++G(d,p)) help determine bond dissociation enthalpies (BDE) and activation energy barriers for hydrogen atom transfer, guiding the design of new derivatives with potentially enhanced antioxidant activity.
In the field of materials science, computational simulations are used to design carbazole-diphenylamine derivatives as hole-transporting materials (HTMs) for perovskite solar cells (PSCs). Theoretical simulations can predict key properties such as molecular structure stability, frontier molecular orbital energy levels, and hole mobility. These predictions allow for the rational design of molecules with improved performance; for example, the introduction of specific π-conjugation groups can enhance orbital coupling and interfacial adsorption on perovskite films, leading to higher power conversion efficiencies in fabricated devices.
Computational methods are also crucial for understanding and optimizing catalytic processes. The design of ligands for asymmetric catalysis, such as phosphite-thioether ligands for palladium-catalyzed allylic substitutions, can be guided by theoretical calculations. By analyzing potential catalyst intermediates and transition states, researchers can rationally design ligands that lead to improved enantioselectivity across a broad range of substrates. Similarly, DFT calculations are used to predict regioselectivity in reactions like the cyclization of allyl-substituted anilines by analyzing transition-state energy barriers.
Table 3: Applications of Computational Design for Diphenylamine Derivatives
| Application Area | Computational Method(s) | Predicted/Optimized Property | Example Finding | Source(s) |
|---|---|---|---|---|
| Antioxidant Design | QSAR (GBR), DFT | Bond Dissociation Enthalpy (BDE), LogKow | Designed compounds showed lower BDEs (e.g., 72.43 kcal/mol), suggesting enhanced antioxidant potential. | |
| Perovskite Solar Cells | DFT | Hole Mobility, Energy Levels, Adsorption | Designed HTM (CY5) showed higher hole mobility and led to a power conversion efficiency of 22.01%. | |
| Asymmetric Catalysis | DFT | Enantioselectivity | Computationally-guided design of a P-thioether ligand led to excellent enantioselectivity (up to 99% ee) in allylic substitutions. | |
| Reaction Selectivity | DFT (B3LYP/6-31G*) | Transition State Energy Barriers | Calculations predicted regioselectivity in cyclization reactions, explaining preferential ring formation. |
Q & A
Q. What are the recommended laboratory synthesis methods for Allyl-diphenyl-amine, and how can researchers optimize reaction conditions?
Methodological Answer: this compound can be synthesized via palladium-catalyzed hydroamination or allylic substitution, leveraging protocols for analogous allylamines. Key steps include:
- Using Pd catalysts (e.g., Pd(OAc)₂) with ligands like DPEphos to stabilize intermediates and enhance regioselectivity .
- Substituting alkyl halides with sustainable reagents (e.g., alcohols) to reduce toxicity and salt waste .
- Optimizing temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to improve yield.
Example Reaction Setup:
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DPEphos | Toluene | 75–85 | |
| PdCl₂ | PPh₃ | DMF | 60–70 |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR (N-H stretch ~3400 cm⁻¹) .
- Mass Spectrometry: ESI-MS for molecular ion detection (expected m/z: 245.3 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in catalytic amination reactions?
Methodological Answer:
- DFT Calculations: Simulate transition states (e.g., using Gaussian 09) to identify energy barriers for allylic C-N bond formation .
- Docking Studies: Model interactions between Pd catalysts and this compound to optimize ligand selection (e.g., steric effects of DPEphos) .
- Machine Learning: Train models on existing allylamine reaction datasets to predict yields under varying conditions .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound synthesis?
Methodological Answer:
- Controlled Replicates: Repeat experiments with standardized catalysts, solvents, and temperatures to isolate variables .
- In Situ Monitoring: Use IR spectroscopy or GC-MS to track intermediate formation and identify side reactions .
- Meta-Analysis: Compare datasets across studies to identify outliers (e.g., via Grubbs’ test) and validate trends .
Q. How can ecological risks of this compound be assessed despite limited ecotoxicological data?
Methodological Answer:
- QSAR Models: Predict toxicity using Quantitative Structure-Activity Relationships (e.g., ECOSAR) based on analogs like benzylamines .
- Read-Across Methods: Extrapolate biodegradation data from structurally similar compounds (e.g., diphenylamine) .
- Microcosm Studies: Test soil/water mobility and bioaccumulation in controlled lab ecosystems .
Data Contradiction Analysis Example
Scenario: Conflicting reports on Pd catalyst efficiency in allylic amination.
Resolution Workflow:
Variable Isolation: Control ligand purity, solvent moisture, and Pd oxidation states .
Kinetic Profiling: Compare turnover frequencies (TOF) under identical conditions .
Collaborative Validation: Share protocols with independent labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
